molecular formula C20H16BrClO5 B2677529 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 848990-37-4

3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No. B2677529
CAS RN: 848990-37-4
M. Wt: 451.7
InChI Key: LCRKCCIXZLXLHS-UHFFFAOYSA-N
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Description

3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the coumarin family and is known for its diverse range of biological properties.

Mechanism of Action

The mechanism of action of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators such as prostaglandins. The compound also exerts its antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. The anticancer activity of the compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid are diverse. The compound has been shown to reduce inflammation, protect cells from oxidative damage, and inhibit cancer cell growth. It has also been shown to have neuroprotective effects, reduce blood pressure, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid in lab experiments include its diverse range of biological properties, its ability to inhibit COX-2 activity, and its potent anticancer activity. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the compound's potential as an anticancer agent in combination with other chemotherapeutic agents could be explored. Finally, the compound's pharmacokinetics and pharmacodynamics could be further studied to optimize its use in clinical settings.
Conclusion:
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a chemical compound with diverse biological properties and significant potential in scientific research. Its ability to inhibit COX-2 activity, scavenge free radicals, and inhibit cancer cell growth make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and explore its potential in clinical settings.

Synthesis Methods

The synthesis of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves the reaction between 7-hydroxy-4-methylcoumarin, 2-bromobenzyl bromide, and 3-chloropropionic acid in the presence of a base. The reaction proceeds under reflux conditions and yields the desired compound in good yield.

Scientific Research Applications

3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has shown significant potential in scientific research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, the compound has exhibited potent anticancer activity against a range of cancer cell lines.

properties

IUPAC Name

3-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClO5/c1-11-13(6-7-19(23)24)20(25)27-17-9-18(16(22)8-14(11)17)26-10-12-4-2-3-5-15(12)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRKCCIXZLXLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

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